

Application Note: Analytical Characterization of 2,2-Dimethylbutane-1-sulfonamide

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Compound of Interest

Compound Name: 2,2-Dimethylbutane-1-sulfonamide

Cat. No.: B1422896

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylbutane-1-sulfonamide is a chemical compound of interest in various research and development sectors. Its proper characterization is crucial for quality control, regulatory submission, and understanding its chemical properties. This document provides detailed analytical methods and protocols for the comprehensive characterization of **2,2-Dimethylbutane-1-sulfonamide**, including chromatographic and spectroscopic techniques.

Chromatographic Analysis: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of **2,2-Dimethylbutane-1-sulfonamide** and for quantifying it in various matrices. A reverse-phase HPLC method is typically employed for this purpose.

Experimental Protocol: HPLC Purity Analysis

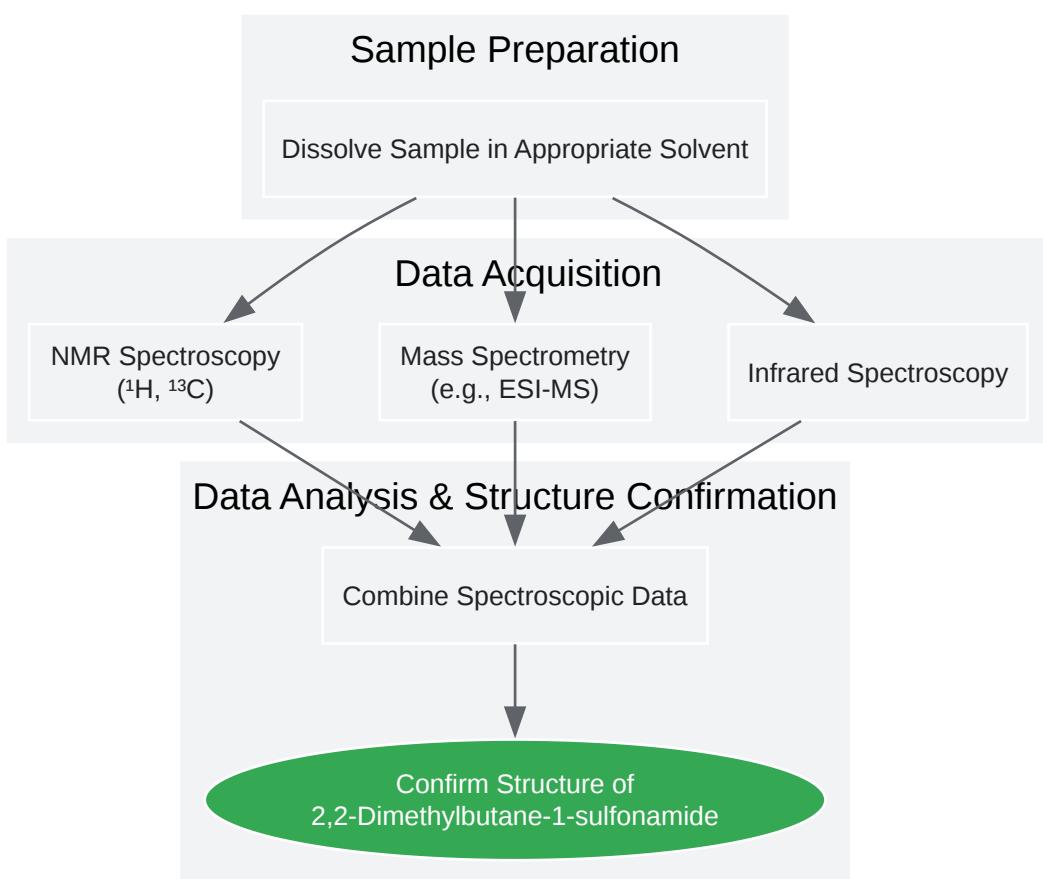
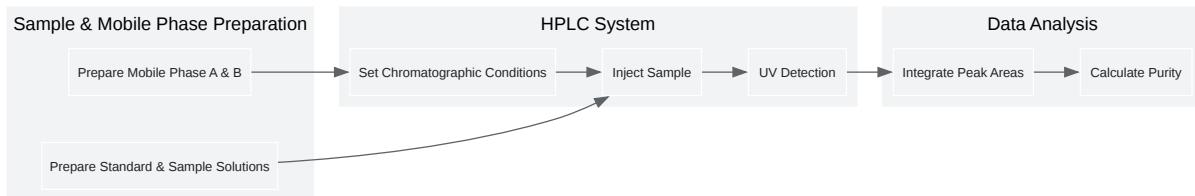
- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.
- Reagent and Sample Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard Solution: Accurately weigh and dissolve 10 mg of **2,2-Dimethylbutane-1-sulfonamide** reference standard in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection Wavelength: 220 nm
- Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Purity Analysis

Parameter	Result
Retention Time (t R)	12.5 min
Purity (Area %)	99.5%
Tailing Factor	1.1
Theoretical Plates	> 5000

Experimental Workflow: HPLC Analysis



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